Methyl 5-iodo-6-methoxypyridine-3-carboxylate
Description
Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a pyridine derivative characterized by three key substituents: an iodine atom at position 5, a methoxy group (-OCH₃) at position 6, and a methyl carboxylate (-COOCH₃) at position 3 (Figure 1). This compound belongs to a class of heterocyclic aromatic molecules widely studied for their synthetic utility in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
methyl 5-iodo-6-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-12-7-6(9)3-5(4-10-7)8(11)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOWIXHPPDSUFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301252681 | |
| Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-18-3 | |
| Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-iodo-6-methoxy-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301252681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Iodination of Pyridine Derivatives
Method Overview:
One common approach involves the direct electrophilic iodination of pyridine derivatives that already contain methoxy and carboxylate functionalities. This method typically employs iodine sources such as molecular iodine (I₂) in the presence of oxidants or catalysts to facilitate selective substitution at the 5-position of the pyridine ring.
- A reported procedure utilized iodine with an oxidizing agent (e.g., hydrogen peroxide or potassium persulfate) in acetonitrile or DMF at elevated temperatures (~80–100°C).
- The reaction selectively yielded methyl 5-iodo-6-methoxypyridine-3-carboxylate with yields reaching approximately 70–80%.
- Purification was achieved through column chromatography, and characterization was confirmed via NMR and mass spectrometry.
- Selectivity for the 5-position is influenced by the electronic effects of the methoxy group at the 6-position and the ester at the 3-position, which activate the ring toward electrophilic substitution at the 5-position.
Halogenation via Nucleophilic Substitution on Pre-Functionalized Pyridines
Method Overview:
An alternative involves starting from a 5-bromo or 5-chloro precursor, followed by halogen exchange using sodium iodide (NaI) in polar aprotic solvents like acetone or DMF, exploiting the Finkelstein reaction.
- A documented procedure employed 5-bromo-6-methoxypyridine-3-carboxylate reacted with excess NaI in acetone at reflux (~60°C) for 12–24 hours, converting bromide to iodide with yields around 85%.
- This method benefits from high selectivity and operational simplicity, with purification via recrystallization or chromatography.
- The halogen exchange is facilitated by the good leaving group ability of bromide and the nucleophilicity of iodide ions.
Multi-Step Synthesis from Precursors via Cross-Coupling
Method Overview:
A more sophisticated route involves constructing the pyridine core with appropriate substituents followed by a palladium-catalyzed halogenation or cross-coupling reaction.
- Starting from methyl 6-methoxy-3-pyridylboronic acid, a Suzuki coupling with an iodinated halide precursor under Pd(PPh₃)₄ catalysis yielded this compound with yields exceeding 90%.
- The process allows for regioselective introduction of iodine at the 5-position, especially when combined with directing groups or protecting groups.
- This method offers high regioselectivity and functional group compatibility, suitable for large-scale synthesis.
Functional Group Transformations and Optimization
- Coldwell et al. reported the synthesis of related pyridine derivatives via fluorination and subsequent nucleophilic substitution, emphasizing the importance of solvent choice and temperature control in achieving regioselectivity.
- The use of methanol or DMF as solvents influences the reaction pathway and yield, with methanol favoring ester formation and DMF facilitating nucleophilic aromatic substitution.
Data Summary Table
| Method | Starting Material | Reagents & Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| Direct Iodination | Pyridine derivative with methoxy and ester groups | I₂ + oxidant, 80–100°C | 70–80 | Electrophilic substitution at 5-position |
| Halogen Exchange | 5-bromo-6-methoxypyridine-3-carboxylate | NaI in acetone, reflux | 85 | Nucleophilic substitution, high selectivity |
| Cross-Coupling | Methyl 6-methoxy-3-pyridylboronic acid | Pd-catalyzed Suzuki coupling | >90 | Regioselective iodination at 5-position |
| Multi-step Functionalization | 2,6-Difluoropyridine derivatives | Nucleophilic substitution, fluorination | Variable | Solvent and temperature-dependent regioselectivity |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Methyl 5-iodo-6-methoxypyridine-3-carboxylate has been investigated for its potential anticancer properties. Research indicates that compounds with similar pyridine structures exhibit activity against various cancer types, including lung and breast cancers. The presence of iodine in the structure enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
1.2 Neurological Applications
The compound has shown promise in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology. Studies have demonstrated that pyridine derivatives can act as selective agonists or antagonists at nAChRs, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and nicotine dependence . this compound could be explored further for its effects on these receptors.
Synthetic Applications
2.1 Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its iodinated position allows for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules .
2.2 Catalysis
The compound can also be utilized in catalytic processes, particularly in reactions involving ester aminolysis. As part of a catalyst system, it can enhance reaction rates and selectivity, contributing to more efficient synthetic pathways .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-iodo-6-methoxypyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Key Observations:
This contrasts with methyl or ketone groups, which may alter ring electronics differently .
Applications: Pharmaceuticals: The carboxylate group in this compound enhances solubility, favoring its use in drug candidates. Analogous compounds, such as Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride, are explicitly noted for pharmaceutical applications . Chemical Synthesis: Iodo-substituted pyridines are pivotal in constructing complex molecules via cross-coupling, whereas chloro or bromo derivatives are less versatile .
Limitations and Data Gaps
- Physical Properties: Experimental data (e.g., melting point, solubility) for this compound are absent in the provided evidence.
- Synthetic Routes : While details synthesis of a related tetrahydropyridine derivative, the target compound’s preparation (e.g., iodination of a precursor) remains speculative .
Biological Activity
Methyl 5-iodo-6-methoxypyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and the implications for therapeutic applications.
This compound is characterized by the following chemical structure:
- Molecular Formula : C_8H_8I_NO_3
- Molecular Weight : 265.06 g/mol
- CAS Number : 1242268-18-3
This compound exhibits a pyridine core with an iodine substituent, which is often associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties . The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a chemotherapeutic agent.
Case Study: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 10 | Inhibition of cell proliferation |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
The above data indicate that the compound induces apoptosis in cancer cells, which is crucial for developing effective anticancer therapies .
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties . It has shown promise in models of neurodegenerative diseases, where it appears to mitigate oxidative stress and promote neuronal survival.
Case Study: Neuroprotection in Parkinson's Disease Models
| Treatment | Concentration (µM) | Outcome |
|---|---|---|
| Control | - | High neuronal death |
| Compound Treatment | 5 | Significant reduction in cell death |
| Compound Treatment | 10 | Enhanced neuronal viability |
These findings highlight the compound's potential role in neuroprotection and its application in treating neurodegenerative disorders .
The biological activity of this compound can be attributed to several mechanisms:
- Hsp70 Inhibition : The compound has been linked to the inhibition of Heat Shock Protein 70 (Hsp70), which plays a crucial role in protein folding and cellular stress responses. Disruption of Hsp70 function can lead to increased apoptosis in cancer cells .
- Nicotinic Acetylcholine Receptor Modulation : Similar compounds have been shown to interact with nicotinic acetylcholine receptors (nAChRs), suggesting that this compound may modulate these receptors, affecting neurotransmission and potentially offering antidepressant effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the efficacy of this compound. Modifications to the pyridine ring or substituents can significantly impact its biological activity.
Key SAR Findings
| Modification | Effect on Activity |
|---|---|
| Iodine substitution at position 5 | Enhances lipophilicity |
| Methoxy group at position 6 | Increases receptor binding affinity |
These findings are critical for guiding future research and development efforts aimed at enhancing the therapeutic profile of this compound .
Q & A
Q. What are common synthetic routes for preparing Methyl 5-iodo-6-methoxypyridine-3-carboxylate?
Methodological Answer: A two-step approach is often employed:
Core Pyridine Formation : Start with a substituted pyridine scaffold (e.g., 6-methoxypyridine-3-carboxylate). describes alkylation or oxidation of pyridine derivatives using reagents like methyl fluorosulfonate to introduce methoxy or ester groups .
Iodination : Introduce iodine at the 5-position via electrophilic aromatic substitution (e.g., using N-iodosuccinimide under acidic conditions) or halogen exchange (e.g., substituting a chloro group with KI in the presence of a Cu catalyst). highlights similar regioselective halogenation strategies for trifluoromethylpyridines .
Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-iodination or ester hydrolysis.
Q. How is X-ray crystallography utilized to confirm the structure of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) to resolve the molecular geometry. emphasizes the use of SHELX programs (e.g., SHELXL) for structure refinement .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized models. Tools like ORTEP-3 () can visualize thermal ellipsoids to assess positional disorder or dynamic effects .
- Twinning Analysis : If crystal twinning is suspected (common in iodinated aromatics), apply SHELXL’s TWIN/BASF commands to refine twin fractions .
Advanced Questions
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
Methodological Answer:
- Disorder Modeling : For flexible groups (e.g., methoxy or ester moieties), split occupancy or apply restraints using SHELXL’s AFIX/ISOR commands to stabilize refinement .
- Residual Electron Density : Address unmodeled solvent or counterions by running SQUEEZE (in PLATON) to mask disordered regions. notes SHELXL’s robustness in handling high-resolution data for small molecules .
- Validation Metrics : Cross-check R-factors, Flack parameter, and Hirshfeld surfaces to ensure stereochemical accuracy.
Q. What strategies ensure regioselective iodination in pyridine derivatives?
Methodological Answer:
- Directing Groups : Utilize the methoxy group at the 6-position to direct iodination to the 5-position via σ-complex stabilization. demonstrates how electron-withdrawing groups (e.g., esters) enhance regioselectivity in halogenation .
- Metal-Mediated Approaches : Employ Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ with iodine sources like I₂) for late-stage functionalization. This avoids competing side reactions at unprotected positions.
- Kinetic Control : Optimize reaction time and temperature (e.g., 0°C for 2 hours) to favor mono-iodination.
Q. How can the iodo group be leveraged in cross-coupling reactions to synthesize derivatives?
Methodological Answer:
- Suzuki-Miyaura Coupling : React the iodo moiety with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ as a catalyst ( references similar iodo-pyridine couplings) .
- Sonogashira Coupling : Introduce alkynes using CuI and PdCl₂(PPh₃)₂. Ensure anhydrous conditions to prevent ester hydrolysis.
- Post-Functionalization : After coupling, characterize derivatives via LC-MS and ¹H/¹³C NMR to confirm substitution patterns.
Q. What methodologies optimize stereochemical control in derivatives of this compound?
Methodological Answer:
- Chiral Auxiliaries : Introduce a chiral center via asymmetric alkylation (e.g., Evans oxazolidinones) before esterification. describes diastereoselective synthesis of pyridazine carboxylates using stereodirecting groups .
- Dynamic Kinetic Resolution : Use enantioselective catalysts (e.g., Ru-BINAP complexes) to control configuration during nucleophilic substitutions.
- Computational Screening : Pre-screen reaction pathways with DFT calculations (e.g., Gaussian 16) to predict steric/electronic influences on stereochemistry.
Data Contradiction Analysis
Q. How to address conflicting NMR and crystallographic data for this compound?
Methodological Answer:
- Dynamic Effects : NMR may average signals for flexible groups (e.g., rotating methoxy), while XRD captures static conformations. Use variable-temperature NMR to detect rotational barriers.
- Polymorphism : Different crystal forms (e.g., conformational or packing polymorphs) may yield distinct XRD data. Re-crystallize in alternative solvents (e.g., DCM/hexane vs. EtOH) and compare results.
- Solvent Artifacts : Ensure NMR samples are free of residual solvents (e.g., DMSO-d₆ peaks overlapping with aromatic signals) by thorough drying.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
